Zelnecirnon - 2366152-15-8

Zelnecirnon

Catalog Number: EVT-10987231
CAS Number: 2366152-15-8
Molecular Formula: C27H34Cl3N5O2
Molecular Weight: 566.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zelnecirnon, also known as RPT193, is a small molecule compound developed by RAPT Therapeutics. It functions as a C-C chemokine receptor type 4 antagonist, primarily targeting the recruitment of T-helper type 2 cells in various inflammatory diseases. This compound is currently under investigation for its efficacy in treating conditions such as atopic dermatitis and asthma. The development of Zelnecirnon highlights the potential for oral therapies in managing inflammatory responses, providing a more convenient alternative to traditional injectable treatments like Dupixent.

Source and Classification

Zelnecirnon is classified as a CCR4 antagonist and is part of a broader category of immunomodulatory agents. It has been designed to selectively inhibit the CCR4 receptor, which plays a crucial role in the immune system's response to inflammation and cancer. The compound has been identified with the CAS number 2366152-15-8 and is currently in clinical trials for various indications related to inflammatory diseases.

Synthesis Analysis

Methods

The synthesis of Zelnecirnon involves multiple steps that focus on creating a compound capable of effectively antagonizing the CCR4 receptor. While specific synthetic routes have not been detailed in the available literature, typical methods for synthesizing similar small molecules include:

  • Chemical Reactions: Utilizing standard organic synthesis techniques such as coupling reactions, functional group modifications, and purification processes.
  • Analytical Techniques: Employing methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound.

Technical Details

The synthesis likely includes:

  • Starting Materials: Precursors that can be modified to introduce necessary functional groups.
  • Reagents: Catalysts and solvents that facilitate the chemical transformations.
  • Purification Steps: Techniques to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Zelnecirnon's molecular structure features key functional groups that enable its interaction with the CCR4 receptor. The specific structural formula has not been disclosed in detail, but it is characterized by:

  • A backbone that allows for binding to the receptor.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular weight of Zelnecirnon is approximately 420.53 g/mol, which is typical for small molecule drugs aimed at modulating immune responses.

Chemical Reactions Analysis

Zelnecirnon undergoes several chemical reactions within biological systems:

  • Receptor Binding: The primary reaction involves binding to the CCR4 receptor, inhibiting its activity and preventing Th2 cell recruitment.
  • Metabolism: Like many small molecules, Zelnecirnon is likely metabolized by liver enzymes, which can affect its pharmacokinetics and dynamics.

Technical Details

Understanding these reactions is crucial for predicting the drug's behavior in vivo, including its efficacy and potential side effects.

Mechanism of Action

Zelnecirnon acts primarily through its antagonistic effect on the CCR4 receptor. By blocking this receptor, it:

  • Inhibits Th2 Cell Recruitment: This action reduces inflammation associated with allergic responses.
  • Modulates Immune Response: It alters the signaling pathways involved in T-cell activation and migration.

Data

Clinical studies have shown promising results regarding Zelnecirnon's ability to improve symptoms in patients with atopic dermatitis, demonstrating its potential as an effective treatment option.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Designed to be soluble in aqueous solutions for oral administration.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for ensuring therapeutic efficacy.
  • pH Sensitivity: The compound may exhibit different solubility profiles depending on pH levels, affecting absorption rates.

Relevant data from studies indicate that Zelnecirnon maintains stability over a range of pH levels commonly encountered in gastrointestinal environments.

Applications

Zelnecirnon's primary applications are in the treatment of inflammatory diseases such as:

  • Atopic Dermatitis: Clinical trials have shown significant improvements in symptoms among participants.
  • Asthma: Its potential use in managing asthma exacerbations is being explored.
  • Other Inflammatory Conditions: Ongoing research aims to assess its effectiveness against various other immune-related disorders.

The development of Zelnecirnon represents a significant advancement in oral therapies targeting immune modulation, offering hope for patients with unmet medical needs.

Properties

CAS Number

2366152-15-8

Product Name

Zelnecirnon

IUPAC Name

3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid

Molecular Formula

C27H34Cl3N5O2

Molecular Weight

566.9 g/mol

InChI

InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1

InChI Key

ANPSFQZLPNWKHR-PRZTZBHNSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl

Isomeric SMILES

CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.